molecular formula C22H23FN6O2 B3405016 4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide CAS No. 1251687-87-2

4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Cat. No.: B3405016
CAS No.: 1251687-87-2
M. Wt: 422.5
InChI Key: LQGKKFXUNDBRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of pyrimidine derivatives featuring a piperazine moiety and a carboxamide group. Its structure includes:

  • A pyrimidine core substituted at position 2 with a 4-(2-fluorophenyl)piperazine group.
  • An amino group at position 2.
  • A 5-carboxamide linked to a 4-methoxyphenyl group at position 3.

The 2-fluorophenyl and 4-methoxyphenyl substituents are critical for modulating solubility, receptor binding, and metabolic stability. The piperazine ring enhances interactions with biological targets such as kinases or neurotransmitter receptors .

Properties

IUPAC Name

4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O2/c1-31-16-8-6-15(7-9-16)26-21(30)17-14-25-22(27-20(17)24)29-12-10-28(11-13-29)19-5-3-2-4-18(19)23/h2-9,14H,10-13H2,1H3,(H,26,30)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGKKFXUNDBRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is the reaction of an appropriate amine with a pyrimidine derivative under controlled conditions The fluorophenyl group can be introduced through a substitution reaction, while the piperazine ring is often formed through a cyclization process

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine core is susceptible to nucleophilic substitution at positions 2 and 4 due to electron-deficient nitrogen atoms. For example:

  • Chlorination : Reaction with POCl₃ at 80°C replaces the 5-carboxamide group with a chloride, forming 5-chloropyrimidine intermediates .

  • Amination : Substitution with amines (e.g., 4-methoxyaniline) under microwave irradiation (100–140°C, 20–45 min) introduces aryl/alkyl amino groups at the C2 position .

Key Reaction Conditions:

Reaction TypeReagents/ConditionsProductYieldSource
ChlorinationPOCl₃, 80°C, 2–4 h5-Chloropyrimidine derivative65–75%
Amination4-Methoxyaniline, DMF, K₂CO₃, 80°CC2-Arylaminopyrimidine51–65%

Hydrolysis and Functional Group Interconversion

The carboxamide group at C5 undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with HCl (6M, reflux) converts the carboxamide to a carboxylic acid .

  • Basic Hydrolysis : NaOH (2M, 70°C) yields the corresponding carboxylate salt, which can be further functionalized .

Hydrolysis Pathways:

R-CONH2HClR-COOH(80% yield)\text{R-CONH}_2 \xrightarrow{\text{HCl}} \text{R-COOH} \quad \text{(80\% yield)} R-CONH2NaOHR-COONa+(75% yield)\text{R-CONH}_2 \xrightarrow{\text{NaOH}} \text{R-COO}^- \text{Na}^+ \quad \text{(75\% yield)}

Piperazine Ring Modifications

The 4-(2-fluorophenyl)piperazine moiety participates in:

  • Alkylation : Reaction with methyl iodide in DMF/K₂CO₃ introduces methyl groups at the piperazine nitrogen .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, DME, reflux) replaces the 2-fluorophenyl group with other aryl substituents .

Example Reaction:

Piperazine-N+CH3IDMF, K2CO3N-Methylpiperazine(88% yield)\text{Piperazine-N} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-Methylpiperazine} \quad \text{(88\% yield)}

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group undergoes:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy .

  • Halogenation : Br₂/FeBr₃ selectively brominates the aromatic ring at ortho positions .

Biological Activity-Driven Modifications

Research highlights structural optimizations for enhanced pharmacological properties:

  • Bone Anabolic Agents : Introduction of 3,4,5-trimethoxy groups on the aryl ring improves alkaline phosphatase (ALP) activity (IC₅₀ = 100 pM) .

  • Anti-Inflammatory Derivatives : Substitution with pyrazolyl-thiazolo groups reduces COX-2 activity (IC₅₀ = 23.8 μM vs. celecoxib IC₅₀ = 0.04 μM) .

Degradation Pathways

Stability studies reveal:

  • Photodegradation : UV light (254 nm) cleaves the piperazine-pyrimidine bond, forming 2-fluorophenylpiperazine and pyrimidine fragments .

  • Oxidative Degradation : H₂O₂/Fe²⁺ generates N-oxide derivatives at the piperazine nitrogen .

Scientific Research Applications

Inhibition of Nucleoside Transporters

One of the primary applications of this compound is its role as an inhibitor of equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2. ENTs are crucial for nucleotide synthesis and regulation, making them significant targets in cancer therapy.

  • Case Study : Research indicates that analogues of similar structures have shown selective inhibition of ENT2 over ENT1. For instance, the compound FPMINT , which shares structural similarities with our target compound, demonstrated a selectivity ratio favoring ENT2 by 5 to 10-fold compared to ENT1 . This selectivity is vital for minimizing side effects while maximizing therapeutic efficacy.

Antitumor Activity

The compound's structural characteristics suggest potential antitumor properties. By inhibiting nucleoside transporters, it may interfere with cancer cell proliferation by disrupting nucleotide availability.

  • Case Study : A study highlighted that compounds targeting ENTs could effectively reduce tumor growth in vitro and in vivo models. The mechanism involves the alteration of intracellular nucleotide pools, which is critical for DNA synthesis and repair .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Modifications on the piperazine ring and fluorophenyl group can significantly influence its inhibitory activity against ENTs.

ModificationEffect on Activity
Addition of halogen to fluorophenylEssential for maintaining inhibitory effects on ENTs
Replacement of naphthalene with benzeneAbolishes ENT inhibition
Methyl substitution on benzeneRestores inhibitory activity on both ENTs

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The following table summarizes structural differences between the target compound and its analogs:

Compound Name Piperazine Substituent Carboxamide Substituent Pyrimidine Substitution Molecular Weight (g/mol) Key References
Target Compound 2-Fluorophenyl 4-Methoxyphenyl 4-Amino 447.46*
4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide 2,3-Dimethylphenyl 4-Ethoxyphenyl 4-Amino 461.54
4-amino-N-[(2-methoxyphenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide Pyridin-2-yl 2-Methoxyphenylmethyl 4-Amino 449.50
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine 4-Fluorophenyl N/A (2-Amine at pyrimidine) 6-Methyl 287.34
Dasatinib (BMS-354825) 2-Hydroxyethylpiperazine Thiazole-5-carboxamide 2-Methyl 488.01

*Calculated using ChemDraw.

(a) Piperazine Substituent
  • 2-Fluorophenyl (Target Compound): The fluorine atom enhances electronegativity, improving binding to hydrophobic pockets in receptors.
  • Pyridin-2-yl () : Introduces hydrogen-bonding capabilities via the nitrogen atom, which may increase affinity for kinase ATP-binding sites .
(b) Carboxamide Substituent
  • 4-Methoxyphenyl (Target) : The methoxy group enhances solubility compared to the 4-ethoxyphenyl in but may reduce membrane permeability due to increased polarity .
  • Thiazole-5-carboxamide (Dasatinib) : The thiazole ring in Dasatinib contributes to pan-Src kinase inhibition, demonstrating the importance of heterocyclic carboxamides in kinase targeting .
(c) Pyrimidine Substitution
  • The 4-amino group in the target compound and its analogs is crucial for forming hydrogen bonds with catalytic lysine residues in kinases. In contrast, the 6-methyl-2-amine in ’s compound lacks a carboxamide, limiting its interactions with larger binding pockets .

Pharmacological and Biochemical Data

  • Dasatinib (): Exhibits subnanomolar potency against Src kinases (IC₅₀ = 0.5 nM) and oral efficacy in murine inflammation models (ED₅₀ = 5 mg/kg) .
  • 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine () : Lower molecular weight (287.34 g/mol) suggests better bioavailability but reduced target specificity compared to the target compound .

Biological Activity

4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide, also known by its CAS number 1251687-87-2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23FN6O2C_{22}H_{23}FN_{6}O_{2} with a molecular weight of 422.5 g/mol. The structure includes a pyrimidine core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H23FN6O2
Molecular Weight422.5 g/mol
CAS Number1251687-87-2
SMILESCOc1ccc(NC(=O)c2cnc(N3CCN(c4ccccc4F)CC3)nc2N)cc1

The compound's mechanism of action is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine moiety suggests potential activity as an antipsychotic or anxiolytic agent, similar to other piperazine derivatives.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to this compound exhibit significant antidepressant and anxiolytic effects. A study demonstrated that derivatives with a similar piperazine structure showed enhanced binding affinity to serotonin receptors, which is crucial for mood regulation .

Antitumor Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it has been reported to inhibit cell proliferation in breast cancer and leukemia models, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions .

Study on Antidepressant Activity

A recent study published in a pharmacology journal evaluated the antidepressant-like effects of the compound in rodent models. Results indicated that administration led to significant reductions in depressive-like behaviors compared to control groups. The study highlighted the compound's ability to modulate neurotransmitter levels effectively .

Anticancer Research

Another study focused on the compound's anticancer properties, using human cancer cell lines. The results showed that it inhibited tumor growth significantly through mechanisms involving apoptosis and inhibition of cell migration .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the fluorophenyl and methoxyphenyl groups can enhance biological activity. For instance, increasing the electron-donating capacity of substituents on the aromatic rings was correlated with improved receptor binding affinity and biological efficacy .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide?

Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Coupling reactions : Use of coupling agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to form amide bonds between the pyrimidine core and substituents .
  • Piperazine functionalization : Substitution at the piperazine nitrogen using 2-fluorophenyl groups under reflux conditions in dichloromethane or DMF .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization to achieve >95% purity .
    Key validation : Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C), ESI-MS, and IR spectroscopy .

Advanced: How can conflicting NMR spectral data for structurally similar derivatives be resolved during characterization?

Answer:
Discrepancies in NMR signals (e.g., aromatic proton splitting or unexpected shifts) often arise from:

  • Conformational isomerism : Use variable-temperature NMR to detect dynamic equilibria in substituent orientations .
  • Impurity interference : Cross-validate with HPLC (e.g., 98.6–99.5% purity thresholds) and high-resolution MS to rule out byproducts .
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (software: Gaussian or ORCA) to confirm assignments .

Basic: What analytical techniques are critical for confirming the identity of this compound?

Answer:
A combination of methods is required:

  • ¹H/¹³C NMR : Assign peaks for the pyrimidine core (δ ~8.2 ppm for C5-H), piperazine protons (δ ~3.0–3.5 ppm), and methoxyphenyl groups (δ ~3.8 ppm for OCH₃) .
  • ESI-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO or fluorophenyl groups) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1620–1660 cm⁻¹) and amine/amide N-H bonds (~3300 cm⁻¹) .

Advanced: How can molecular docking studies guide the design of derivatives targeting acetylcholinesterase?

Answer:

  • Docking protocols : Use software like AutoDock Vina to model interactions between the compound’s piperazine/pyrimidine moieties and acetylcholinesterase’s catalytic triad (Ser200, His440, Glu327) .
  • SAR insights : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to enhance π-π stacking or hydrogen bonding. For example, fluorinated analogs may improve hydrophobic binding .
  • Validation : Cross-correlate docking scores (e.g., binding energy < −8 kcal/mol) with in vitro IC₅₀ values from Ellman’s assay .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.
  • Solubility : Prepare stock solutions in DMSO (dry, <0.1% H₂O) to minimize precipitation .

Advanced: How can researchers reconcile discrepancies between in vitro and in silico bioactivity data?

Answer:

  • Assay conditions : Check for false negatives due to solubility limits (e.g., use surfactants like Tween-80) or enzyme batch variability .
  • Parameter optimization : Recalibrate docking parameters (e.g., grid size, flexibility of active-site residues) to better match experimental IC₅₀ values .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., morpholine-carbonyl derivatives in ) to identify trends in bioactivity .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Enzyme inhibition : Investigate activity against acetylcholinesterase (Alzheimer’s models) or carbonic anhydrase isoforms (cancer/therapeutic targets) .
  • Receptor profiling : Screen for affinity at serotonin (5-HT₁A) or dopamine receptors due to the piperazine moiety’s pharmacological relevance .
  • Lead optimization : Use as a scaffold for introducing bioisosteres (e.g., replacing methoxyphenyl with trifluoromethyl groups) .

Advanced: What strategies improve yield in large-scale synthesis of this compound?

Answer:

  • Flow chemistry : Optimize coupling steps using continuous reactors to reduce side reactions and improve reproducibility .
  • Catalyst screening : Test alternatives to TBTU (e.g., HATU or EDCI) for higher efficiency in amide bond formation .
  • Workup simplification : Replace column chromatography with precipitation (e.g., hexane/ethyl acetate) for intermediate purification .

Basic: How is the purity of the compound quantified, and what thresholds are acceptable for biological assays?

Answer:

  • HPLC : Use C18 columns (UV detection at 254 nm) with acetonitrile/water gradients. Purity ≥95% is standard for in vitro studies .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Residual solvents : GC-MS to ensure DMF or DMSO levels are <500 ppm (ICH guidelines) .

Advanced: How do electronic effects of substituents (e.g., fluorine vs. methoxy groups) influence the compound’s reactivity and bioactivity?

Answer:

  • Electron-withdrawing groups (F) : Increase electrophilicity of the pyrimidine core, enhancing interactions with nucleophilic enzyme residues. Fluorine also improves metabolic stability .
  • Electron-donating groups (OCH₃) : Boost π-donor capacity for receptor binding but may reduce solubility. Compare logP values (e.g., ClogP ~3.5 for methoxyphenyl vs. ~4.2 for fluorophenyl) .
  • Experimental validation : Perform Hammett plots to correlate substituent σ values with IC₅₀ or binding constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.